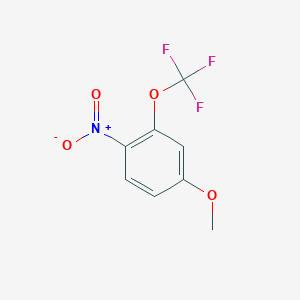

4-Methoxy-2-trifluoromethoxynitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-2-trifluoromethoxynitrobenzene is a chemical compound with the molecular formula C8H6F3NO4 . It has a molecular weight of 237.14 . The IUPAC name for this compound is 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO4/c1-15-5-2-3-6 (12 (13)14)7 (4-5)16-8 (9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical form of this compound is reported to be a pale-yellow to yellow-brown liquid . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Electrosynthesis and Spectroscopic Characterization

4-Methoxy-2-trifluoromethoxynitrobenzene and its derivatives have applications in polymer synthesis and characterization. For instance, polymers derived from 1-methoxy-4-ethoxybenzene were electrosynthesized and characterized, revealing insights into their solubility, structural characteristics, and electrical conductivities. These polymers show potential in various organic solvent applications due to their solubility and well-defined polymeric structure (Moustafid et al., 1991).

Electrochemical Reduction Studies

The electrochemical behavior of compounds related to this compound, such as methyl triclosan, has been extensively studied. These studies provide valuable insights into the electrochemical reduction processes, which are crucial for understanding the environmental impact and degradation pathways of these compounds (Peverly et al., 2014).

Hydrogen Bond Acceptance Capabilities

Research has also focused on understanding the hydrogen bonding capabilities of methoxy groups, which are present in this compound. This is significant for chemical interactions and stability, as methoxy groups can act as proton acceptors in various types of hydrogen bonds, influencing the chemical behavior of the molecule (Palusiak & Grabowski, 2002).

Thermochemistry and Calorimetry

The thermochemical properties of methoxyphenols and dimethoxybenzenes have been thoroughly investigated. This research is pertinent to understanding the intermolecular and intramolecular hydrogen bonds in compounds like this compound. Such studies contribute to the knowledge of how structural changes affect the physical properties of these compounds (Varfolomeev et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-1-nitro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-5-2-3-6(12(13)14)7(4-5)16-8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIYUZKPIAIKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)

![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2474070.png)